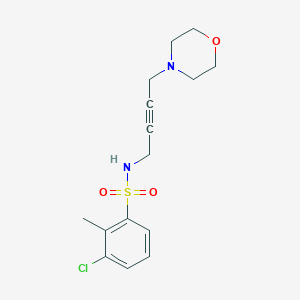
3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C10H7IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not explicitly mentioned in the literature, pyrazole derivatives are known to exhibit a broad range of chemical reactivities .Scientific Research Applications
Palladium(II) and Platinum(II) Complexes Synthesis
The synthesis and characterization of Palladium(II) and Platinum(II) complexes using pyrazol-1-ylmethyl)benzoic acids as ligands have been explored. These complexes exhibit potential biological cytotoxicity against cancer cell lines, suggesting their application in the development of cancer therapies (McKay et al., 2016).
Supramolecular Polymeric Aggregation
Ionic liquids containing plant-derived benzoate anions exhibit supramolecular polymeric aggregation, impacting organic catalysis in aqueous media. This research highlights the role of such compounds in enhancing the efficiency of catalytic reactions (Javed et al., 2021).
Metal–Organic Frameworks (MOFs) Stability
The development of pyrazolate-bridged metal–organic frameworks with high thermal and chemical stability, including accessible metal cation sites for potential catalytic applications, showcases the versatility of pyrazole-based compounds in constructing advanced materials (Colombo et al., 2011).
Heterocyclic Compound Synthesis
The utility of activated nitriles in synthesizing new heterocyclic compounds, including the use of pyrazolyl-benzoic acids as intermediates, underlines their significance in organic synthesis, offering pathways to diverse biologically active molecules (Fadda et al., 2012).
Luminescent Sensing and Sorption Properties
Lanthanide metal-organic frameworks (Ln-MOFs) constructed with pyrazoyl-carboxyl bifunctional ligands demonstrate luminescent sensing capabilities for environmentally relevant ions and selective capture for CO2, suggesting applications in environmental monitoring and gas separation (Li et al., 2016).
Future Directions
The future directions for research on “3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactivities, and potential biological activities . Given the broad range of biological activities exhibited by pyrazole derivatives , these compounds may hold promise for the development of new drugs.
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been found to be active against two groups of pathogens, staphylococci and enterococci . These compounds have shown bactericidal action and some were effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms .
Mode of Action
It is plausible that the compound acts by permeabilizing the cell membrane This action could disrupt the normal functioning of the cell, leading to cell death
Result of Action
The result of the action of 3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid is the potential inhibition and eradication of certain bacterial biofilms, specifically Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound could have potential applications in the treatment of infections caused by these bacteria.
Properties
IUPAC Name |
3-iodo-4-pyrazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUNWFPMFNIHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)

![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)
![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)


![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)
